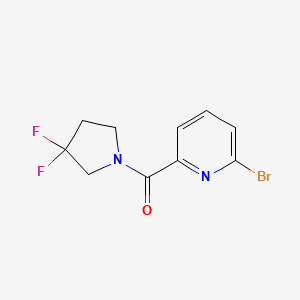

(6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone

Vue d'ensemble

Description

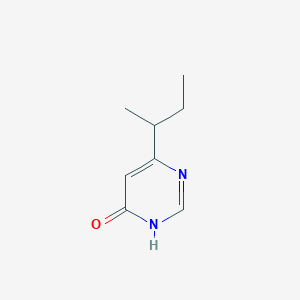

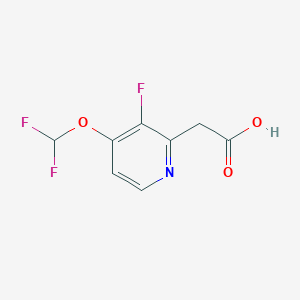

(6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone (hereafter referred to as 6-BP-3,3-DFP-M) is a novel compound that has recently been synthesized and studied for its potential applications in scientific research. 6-BP-3,3-DFP-M is a heterocyclic compound, which is composed of a bromopyridine and difluoropyrrolidine moiety in a methanone backbone. It is highly soluble in water and has been found to be stable in a variety of conditions. The compound has shown promise in a number of areas, including its use as a reagent for organic synthesis, as a catalyst for biochemical reactions, and its potential applications in drug discovery.

Applications De Recherche Scientifique

Synthesis and Structural Studies

- A study by Tsuno et al. (2017) focused on the synthesis of a novel series of methanone derivatives, including (6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone, as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds exhibited analgesic effects in animal models, highlighting their potential for pain treatment research (Tsuno et al., 2017).

- Rusnac et al. (2020) investigated unexpected products from the condensation reaction involving pyridinyl methanone compounds. This research contributes to the understanding of the chemistry of such compounds, including (6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone (Rusnac et al., 2020).

Biochemical and Pharmacological Studies

- Abarca et al. (2006) explored the decomposition of bromo-triazolopyridine to form pyridylcarbene, which relates to the synthesis of pyridinyl methanones. This research has implications for the development of new pharmaceuticals and biochemical compounds (Abarca et al., 2006).

- Aggarwal et al. (2016) developed a method for the regioselective synthesis of pyridinyl methanones, which can be relevant to the synthesis of (6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone. Such methods are crucial for creating compounds with potential medicinal applications (Aggarwal et al., 2016).

Crystallography and Molecular Structure

- Böck et al. (2021) conducted a study on the crystal structures of certain pyridinyl compounds. This type of research is important for understanding the physical and chemical properties of (6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone (Böck et al., 2021).

Antibacterial and Antifungal Properties

- Shahana and Yardily (2020) synthesized and characterized novel thiazolyl methanone derivatives and evaluated their antibacterial activity. This research demonstrates the potential of pyridinyl methanones, like (6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone, in developing antibacterial agents (Shahana & Yardily, 2020).

Mécanisme D'action

Target of Action

The primary target of (6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone, also known as Danicopan, is the complement factor D . This protein plays a crucial role in the alternative pathway of the complement system, which is part of the immune system .

Mode of Action

Danicopan selectively inhibits the alternative complement pathway by reversibly binding to complement factor D . This prevents the formation of the complement component C3 convertase (C3bBb) and the generation of downstream effectors, including C3 fragment opsonization .

Biochemical Pathways

The compound affects the alternative pathway of the complement system . By inhibiting complement factor D, it prevents the formation of C3 convertase and the subsequent generation of downstream effectors. This action disrupts the cascade of biochemical reactions in the alternative pathway, thereby mitigating the effects of the complement system .

Pharmacokinetics

It is known that the compound is administered orally . The dosage regimen approved in Japan is 150 mg three times daily with food , in addition to a complement C5 inhibitor . The dose can be increased to 200 mg/dose if there is an insufficient response .

Result of Action

The inhibition of the alternative complement pathway by Danicopan results in the mitigation of extravascular hemolysis in patients with paroxysmal nocturnal hemoglobinuria (PNH) . This disease is characterized by the destruction of red blood cells, and Danicopan’s action helps to reduce this effect .

Action Environment

It is worth noting that the compound is used in conjunction with complement c5 inhibitors , suggesting that its efficacy may be influenced by the presence of these other drugs.

Propriétés

IUPAC Name |

(6-bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2N2O/c11-8-3-1-2-7(14-8)9(16)15-5-4-10(12,13)6-15/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSQAYPVQAAJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

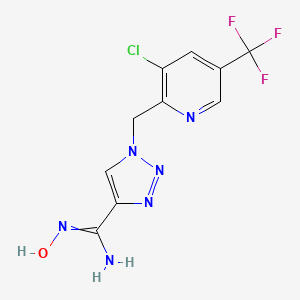

![N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine](/img/structure/B1415764.png)

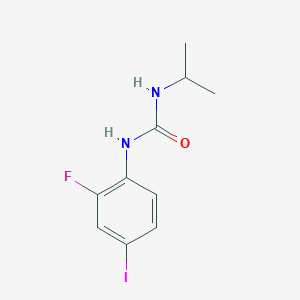

![3-(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid](/img/structure/B1415765.png)

![2-(1-{[(Benzyloxy)carbonyl]amino}-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylic acid](/img/structure/B1415766.png)

![N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B1415767.png)

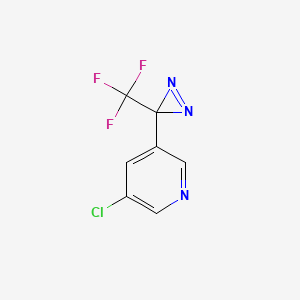

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B1415772.png)

![Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate](/img/structure/B1415779.png)